molecular formula C13H15NO4 B009630 Methyl 4-benzyl-5-oxomorpholine-3-carboxylate CAS No. 106910-81-0

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate

Cat. No.: B009630
CAS No.: 106910-81-0
M. Wt: 249.26 g/mol
InChI Key: UTUDPLWXJNKTNP-UHFFFAOYSA-N
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Description

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate is a chemical compound with the molecular formula C13H15NO4 It is a morpholine derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-benzylmorpholine-3-one with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to 50°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-benzyl-5-oxomorpholine-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the benzyl group and the morpholine ring can influence its binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo chemical modifications can enhance its activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    4-benzylmorpholin-3-one: A structurally similar compound with a ketone group instead of an ester group.

    4-benzyl-2-hydroxymorpholin-3-one: A hydroxylated derivative of the parent compound.

    (S)-4-benzyl-5-oxomorpholine-3-carboxylic acid: The carboxylic acid analog of the ester compound.

Uniqueness

Methyl 4-benzyl-5-oxomorpholine-3-carboxylate is unique due to the presence of both a benzyl group and a methyl ester group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-13(16)11-8-18-9-12(15)14(11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUDPLWXJNKTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543339
Record name Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106910-81-0
Record name Methyl 4-benzyl-5-oxomorpholine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106910-81-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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